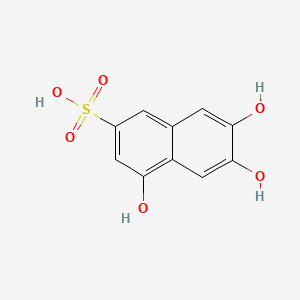
4,6,7-Trihydroxynaphthalene-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,7-Trihydroxynaphthalene-2-sulfonic acid is an organic compound with the molecular formula C₁₀H₈O₆S. It is a derivative of naphthalene, characterized by the presence of three hydroxyl groups and a sulfonic acid group attached to the naphthalene ring. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-Trihydroxynaphthalene-2-sulfonic acid typically involves the sulfonation of 4,6,7-trihydroxynaphthalene. The reaction is carried out using concentrated sulfuric acid under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the 2-position of the naphthalene ring .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,6,7-Trihydroxynaphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
4,6,7-Trihydroxynaphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 4,6,7-Trihydroxynaphthalene-2-sulfonic acid involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, influencing their activity. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its participation in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenesulfonic acid: Lacks the hydroxyl groups present in 4,6,7-Trihydroxynaphthalene-2-sulfonic acid.
4-Hydroxynaphthalene-2-sulfonic acid: Contains only one hydroxyl group.
6,7-Dihydroxynaphthalene-2-sulfonic acid: Contains two hydroxyl groups.
Properties
CAS No. |
6357-98-8 |
|---|---|
Molecular Formula |
C10H8O6S |
Molecular Weight |
256.23 g/mol |
IUPAC Name |
4,6,7-trihydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C10H8O6S/c11-8-3-6(17(14,15)16)1-5-2-9(12)10(13)4-7(5)8/h1-4,11-13H,(H,14,15,16) |
InChI Key |
DHTAGNJCDJLZDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=CC2=C(C=C1S(=O)(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















